molecular formula C18H24N2O3S B2479337 Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate CAS No. 303100-99-4

Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate

Cat. No.: B2479337
CAS No.: 303100-99-4
M. Wt: 348.46
InChI Key: NEYNDFDTBMDURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate (CAS: 19386-06-2) is a thiazole derivative characterized by a 1-adamantyl substituent at the 4-position of the thiazole ring and an ethyl 3-oxopropanoate ester moiety. The thiazole ring, a common pharmacophore, contributes to electronic delocalization and hydrogen-bonding interactions, which may influence biological activity or synthetic reactivity.

Properties

IUPAC Name

ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-2-23-16(22)6-15(21)20-17-19-14(10-24-17)18-7-11-3-12(8-18)5-13(4-11)9-18/h10-13H,2-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYNDFDTBMDURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate typically involves multiple steps, starting with the preparation of the adamantyl-substituted thiazole intermediate. One common method includes the reaction of 1-adamantylamine with a thiazole derivative under specific conditions to form the desired intermediate. This intermediate is then reacted with ethyl 3-oxopropanoate in the presence of a suitable catalyst to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as column chromatography, is also common to isolate the pure compound .

Chemical Reactions Analysis

Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The thiazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in thiazole substituents, ester groups, and core structural motifs. Key differences in physicochemical properties and synthetic approaches are highlighted below.

Substituent Variations on the Thiazole Ring

Adamantyl vs. Cyclopropyl Substituents
  • Target Compound : The 1-adamantyl group at the 4-position of the thiazole ring introduces steric hindrance and lipophilicity. This may reduce aqueous solubility compared to smaller substituents but improve bioavailability in lipid-rich environments .
  • Cyclopropyl Derivatives: Ethyl 3-cyclopropyl-3-oxopropanoate derivatives (e.g., 4bn and 4bc in and ) feature a cyclopropyl group instead of adamantyl. These compounds exhibit lower molecular weights (e.g., 4bn: ~280 g/mol) and improved solubility in polar solvents due to reduced steric bulk .
Benzyl and Aromatic Substituents
  • Chlorobenzyl and Methylbenzyl Derivatives: Compounds like ethyl 3-cyclopropyl-2-(4-chlorobenzyl)-3-oxopropanoate (4bn) and ethyl 3-cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate (4bc) incorporate halogenated or alkylated benzyl groups. The electron-withdrawing chloro substituent (4bn) may enhance electrophilic reactivity, while methyl groups (4bc) increase hydrophobicity marginally .
Amino and Methylthio Substituents
  • Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate (CAS: 65095-75-2) features amino and methylthio groups on the thiazole ring. These substituents introduce hydrogen-bonding capacity (amino) and sulfur-based nucleophilicity (methylthio), which could influence interactions with biological targets or synthetic intermediates .

Variations in Ester Moieties and Core Structures

Ethyl 3-Oxopropanoate vs. Acetate Esters
  • The target compound’s ethyl 3-oxopropanoate ester is structurally distinct from derivatives like ethyl (2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate (). The latter contains a benzothiazole sulfone moiety and an acetate group, which may increase polarity and alter metabolic pathways due to the sulfone’s electron-withdrawing effects .
Enaminone Derivatives
  • (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one () replaces the oxopropanoate ester with an enaminone structure.

Key Structural and Functional Insights

  • Adamantyl Advantage : The 1-adamantyl group in the target compound distinguishes it from smaller substituents, offering unique steric and electronic profiles that may optimize pharmacokinetic properties.
  • Ester Hydrolysis Susceptibility: Ethyl 3-oxopropanoate esters are prone to hydrolysis, whereas sulfone or enaminone derivatives () exhibit greater stability under physiological conditions.
  • The adamantyl-thiazole scaffold warrants further investigation in these contexts .

Biological Activity

Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate is a synthetic organic compound notable for its structural complexity and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Adamantyl Group : Provides steric hindrance and influences binding interactions.
  • Thiazole Ring : Capable of participating in hydrogen bonding and π-π interactions.
  • Ester Functional Group : Enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances binding affinity while the thiazole moiety contributes to the modulation of enzyme activity or receptor signaling pathways.

1. Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. This compound may inhibit viral replication through enzyme inhibition.

2. Anticancer Potential

Studies have suggested that thiazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.

3. Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties. The compound may reduce pro-inflammatory cytokines and modulate oxidative stress markers, similar to other thiazole derivatives.

Research Findings

A summary of relevant studies is presented below:

StudyFindingsReference
Study on Thiazole DerivativesIdentified potential anticancer activity through apoptosis induction in various cancer cell lines.
Mechanism of Action AnalysisExplored enzyme inhibition capabilities, suggesting a role in viral replication interference.
In Vivo Anti-inflammatory StudyDemonstrated reduction in edema and inflammatory markers in animal models.

Case Studies

Case Study 1: Antiviral Activity
In a study examining the antiviral properties of adamantyl-substituted thiazoles, it was found that compounds similar to this compound effectively inhibited viral replication in vitro, showcasing a promising therapeutic avenue for viral infections.

Case Study 2: Cancer Cell Apoptosis
Research involving the application of thiazole derivatives on cancer cell lines revealed that these compounds could induce apoptosis through the activation of caspase pathways, suggesting that this compound might share similar mechanisms.

Q & A

Q. Critical Considerations :

  • Purity is achieved through recrystallization or chromatography .
  • Industrial-scale synthesis may employ continuous flow reactors for efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.0–8.0 ppm), adamantyl protons (δ 1.5–2.2 ppm), and ester methylene (δ 4.1–4.3 ppm) are diagnostic .
    • ¹³C NMR : Carbonyl groups (δ 165–175 ppm) and adamantyl carbons (δ 25–40 ppm) confirm structural integrity .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Answer:
While specific toxicity data are limited, protocols for analogous esters include:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
  • Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 cartridges) in poorly ventilated areas .
  • Environmental Controls : Avoid drainage contamination; use fume hoods for reactions .

Note : Stability under storage (room temperature, inert atmosphere) is advised, though decomposition products remain uncharacterized .

Advanced: How do structural modifications (e.g., adamantyl substitution) influence bioactivity?

Answer:
The adamantyl group confers unique properties:

  • Steric Effects : Enhances binding to hydrophobic pockets in enzymes (e.g., acetylcholinesterase) .
  • Metabolic Stability : Bulky substituents reduce oxidative metabolism, prolonging half-life .

Q. Comparative SAR Table :

Substituent (Thiazole-4-position)Bioactivity TrendReference
1-AdamantylEnhanced enzyme inhibition
PhenylModerate activity
TrifluoromethylImproved lipophilicity

Advanced: How is X-ray crystallography applied to determine its molecular structure?

Answer:

  • Data Collection : Single crystals are grown via vapor diffusion. SHELX software (SHELXL/SHELXS) refines structures using high-resolution diffraction data .
  • Key Metrics :
    • Bond angles/lengths confirm thiazole-adamantyl geometry.
    • Hydrogen bonding (N-H···O) patterns validate intermolecular interactions .

Challenges : Adamantyl's rigidity may complicate crystal packing, requiring optimized conditions .

Advanced: What bioanalytical methods quantify this compound in biological matrices?

Answer:

  • LC-MS/MS :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Ionization : ESI+ for [M+H]⁺ detection .
  • Validation Parameters : Linearity (1–1000 ng/mL), precision (RSD <15%), recovery (>85%) .
  • Metabolite Profiling : Incubation with liver microsomes identifies oxidation products (e.g., hydroxylated adamantyl) .

Advanced: What biological targets are associated with its adamantyl-thiazole motif?

Answer:

  • Enzyme Inhibition : Acetylcholinesterase (AChE) and kinase targets (e.g., EGFR) due to thiazole’s electron-rich core .
  • Receptor Interactions : CXCR2 antagonism is hypothesized for adamantyl-containing analogs .

Mechanistic Insight : Adamantyl enhances hydrophobic binding, while the thiazole NH participates in H-bonding .

Advanced: How are in vitro metabolic pathways elucidated for this compound?

Answer:

  • Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) and analyze via LC-HRMS .
  • Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6) mediates adamantyl hydroxylation .
  • Phase II Conjugation : Glucuronidation of the ester moiety observed in UDPGA-supplemented systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.